1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[3,2-d]pyrimidine core, which is a fused bicyclic structure, and is substituted with a 3,5-dimethoxybenzyl group and a phenethyl group. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds are known to target key enzymes in folate metabolism , which play an essential role in de novo glycine and purine synthesis, and DNA precursor synthesis .
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Given its potential role in folate metabolism , it may affect pathways related to glycine and purine synthesis, and DNA precursor synthesis .
Pharmacokinetics
Similar compounds are known to have certain pharmacokinetic properties, such as being absorbed and distributed in the body, metabolized to exert their action, and eventually excreted .
Result of Action
Similar compounds have been shown to have antiproliferative effects , suggesting that this compound may also have potential anticancer properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of a pyrido[3,2-d]pyrimidine derivative with 3,5-dimethoxybenzyl chloride and phenethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenethyl positions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: shares structural similarities with other pyrido[3,2-d]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethoxybenzyl group and the phenethyl group may confer unique properties compared to other pyrido[3,2-d]pyrimidine derivatives.
Properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-30-19-13-18(14-20(15-19)31-2)16-27-21-9-6-11-25-22(21)23(28)26(24(27)29)12-10-17-7-4-3-5-8-17/h3-9,11,13-15H,10,12,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNWXFIZXAUDFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.